molecular formula C21H15N3O2S B11931263 Microtubule inhibitor 8

Microtubule inhibitor 8

Cat. No.: B11931263
M. Wt: 373.4 g/mol
InChI Key: SZMUCYJJURIOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microtubule inhibitor 8 is a compound that targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes such as intracellular transport, maintenance of cell shape, and mitosis. Microtubule inhibitors are widely used in cancer therapy due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of microtubule inhibitor 8 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Microtubule inhibitor 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Microtubule inhibitor 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: Utilized in cancer research and therapy to inhibit the proliferation of cancer cells by disrupting microtubule function.

    Industry: Applied in the development of new drugs and therapeutic agents targeting microtubules

Mechanism of Action

Microtubule inhibitor 8 exerts its effects by binding to tubulin, the building block of microtubules, and disrupting their polymerization. This leads to the destabilization of microtubules, which are essential for cell division. As a result, the compound effectively blocks cell cycle progression and induces apoptosis in rapidly dividing cells. The molecular targets include α- and β-tubulin subunits, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Microtubule inhibitor 8 can be compared with other microtubule-targeting agents such as:

Uniqueness

This compound is unique in its specific binding affinity and mechanism of action, which may offer advantages in overcoming drug resistance and reducing toxicity compared to other microtubule inhibitors .

List of Similar Compounds

Properties

Molecular Formula

C21H15N3O2S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C21H15N3O2S/c25-21(16-10-19-20(24-16)23-12-27-19)22-11-14-6-1-3-7-15(14)18-9-13-5-2-4-8-17(13)26-18/h1-10,12,24H,11H2,(H,22,25)

InChI Key

SZMUCYJJURIOGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3CNC(=O)C4=CC5=C(N4)N=CS5

Origin of Product

United States

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